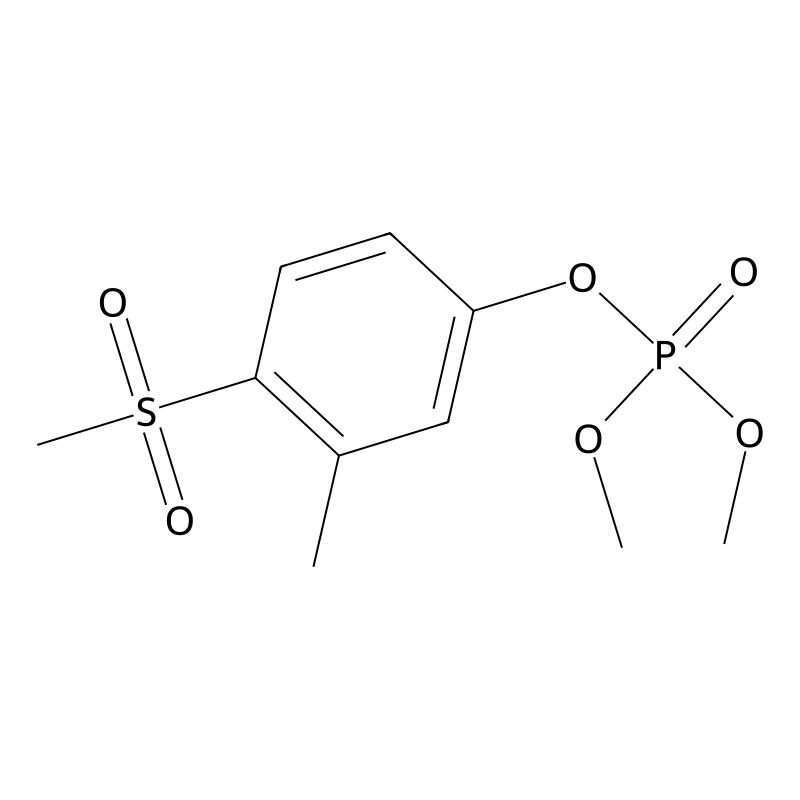Fenthion oxon sulfone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Environmental Monitoring:
Fenthion oxon sulfone is a metabolite of fenthion, a widely used organophosphate insecticide. Due to its persistence in the environment, fenthion oxon sulfone is used as a marker for fenthion contamination in water and soil samples. This information helps researchers assess the environmental impact of fenthion use and track its spread through various ecosystems. [Source: PubChem, National Institutes of Health ]
Analytical Standard:
Fenthion oxon sulfone is an organophosphorus compound with the chemical formula C₁₀H₁₅O₆PS. It is a derivative of fenthion, primarily known for its application as an insecticide in agriculture. The compound features a sulfone functional group, which contributes to its chemical properties and biological activity. Fenthion oxon sulfone is characterized by its moderate solubility in organic solvents and limited solubility in water, making it suitable for various agricultural applications where water solubility may hinder effectiveness .
- Hydrolysis: This reaction can lead to the formation of fenthion sulfoxide and other metabolites, particularly under environmental conditions such as sunlight and moisture .
- Oxidation: The compound can oxidize to form fenthion sulfoxide and other related compounds. This process is often facilitated by environmental factors like UV light .
- Fragmentation: In mass spectrometry analysis, fenthion oxon sulfone can fragment into smaller ions, indicating potential pathways for degradation and transformation in biological systems .
Fenthion oxon sulfone exhibits significant biological activity primarily as an insecticide. Its mechanism of action involves the inhibition of acetylcholinesterase, an essential enzyme in the nervous system of insects. This inhibition leads to the accumulation of acetylcholine, causing paralysis and death in target pests. Additionally, studies have indicated that its metabolites may possess varying degrees of toxicity and biological effects on non-target organisms, raising concerns about environmental impact and safety .
The synthesis of fenthion oxon sulfone typically involves:
- Oxidation of Fenthion: Fenthion can be oxidized using various oxidizing agents (e.g., hydrogen peroxide) to yield fenthion oxon sulfone. This process may also produce fenthion sulfoxide as an intermediate.
- Chemical Modification: The introduction of a sulfone group can be achieved through specific
Fenthion oxon sulfone is primarily utilized in agriculture as an insecticide for crops such as rice and fruits. Its effectiveness against a wide range of pests makes it valuable in pest management strategies. Additionally, it serves as a reference standard in analytical chemistry for pesticide residue analysis in food and environmental samples .
Fenthion oxon sulfone shares structural similarities with several other organophosphorus compounds. Here are some comparable compounds:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Fenthion | C₉H₁₂O₃PS | Parent compound; widely used insecticide |
| Fenthion Sulfoxide | C₉H₁₂O₄PS | Intermediate metabolite; less toxic than fenthion |
| Fenthion Oxon | C₉H₁₂O₄PS | Active metabolite; more potent than parent compound |
| Chlorpyrifos | C₉H₁₀Cl₃NO₃PS | Broad-spectrum insecticide; different halogenated structure |
| Malathion | C₁₄H₁₈O₅PS | Used against various pests; different functional groups |
Uniqueness
Fenthion oxon sulfone is unique due to its specific combination of functional groups that enhance its stability and efficacy as an insecticide while also presenting distinct metabolic pathways compared to its analogs. Its ability to transform into multiple metabolites under environmental conditions further distinguishes it from similar compounds .
This comprehensive overview highlights the significance of fenthion oxon sulfone within the context of agricultural chemistry and its implications for environmental health.
XLogP3
GHS Hazard Statements
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Acute Toxic






